N-(tert-Butyl)-3-methylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-6-5-7-11-9(8)12-10(2,3)4/h5-7H,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNITNIQZMQEBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681026 | |
| Record name | N-tert-Butyl-3-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235305-63-1 | |
| Record name | N-tert-Butyl-3-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of N Tert Butyl 3 Methylpyridin 2 Amine
Strategic Approaches to Pyridine (B92270) Ring Functionalization and Amination
The construction of the N-(tert-Butyl)-3-methylpyridin-2-amine framework can be achieved through various strategic approaches, primarily involving the functionalization of a pre-existing pyridine ring or, alternatively, building the heterocyclic ring from acyclic precursors.
Exploration of Precursor Architectures for Pyridine-2-amine Derivatization
The choice of starting material is critical and dictates the subsequent amination strategy. Several precursor architectures are commonly employed for the synthesis of 2-aminopyridine (B139424) derivatives.
Halogenated Pyridines : The most common precursors for cross-coupling reactions are 2-halo-3-methylpyridines (e.g., 2-bromo-3-methylpyridine (B184072) or 2-chloro-3-methylpyridine). sigmaaldrich.com These compounds are readily available and serve as ideal electrophilic partners in catalytic cycles designed for C-N bond formation. wikipedia.orglibretexts.org The reactivity of the halide is a key consideration, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. researchgate.net
Pyridine N-Oxides : 3-Methylpyridine (B133936) N-oxide offers an alternative entry point. Activation of the N-oxide, for instance with a phosphonium (B103445) coupling reagent, facilitates a Reissert-Henze-type reaction where an amine can be introduced at the C2 position. nih.gov Other methods involve reacting pyridine N-oxides with activated isocyanides, which, after hydrolysis, yield the desired 2-aminopyridine. nih.gov
Acyclic Precursors : A more fundamental approach involves the construction of the pyridine ring itself. This can be accomplished through cascade reactions of acyclic starting materials. For instance, N-propargylic β-enaminones can react with N-substituted formamides in a base-promoted cyclization to form substituted 2-aminopyridines. acs.org Similarly, open-chain nitrile precursors can undergo a cyclization reaction with a nitrogen-containing compound to build the 2-aminopyridine scaffold. google.com
Pyridine Phosphonium Salts : Pyridine C-H bonds can be converted into phosphonium ions. These phosphonium salts can then react with an azide (B81097) source, like sodium azide, to form an iminophosphorane, which is a versatile precursor to the final amine. nih.gov This method offers distinct regioselectivity compared to halogenation-based approaches. nih.gov
Direct and Indirect Amination Protocols (e.g., Buchwald-Hartwig, Ullmann-type coupling analogs)
With a suitable precursor in hand, particularly a 2-halopyridine, the introduction of the tert-butylamino group is typically achieved via transition-metal-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming C-N bonds. wikipedia.org It involves the coupling of an aryl halide (2-halo-3-methylpyridine) with an amine (tert-butylamine) in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) center, association of the amine and subsequent deprotonation to form a palladium amide complex, and finally, reductive elimination to yield the N-arylated amine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The success of coupling a sterically hindered amine like tert-butylamine (B42293) often relies on the use of bulky, electron-rich phosphine (B1218219) ligands. sigmaaldrich.com
Ullmann-type Coupling : Representing the classical approach to C-N bond formation, the Ullmann reaction utilizes a copper catalyst. organic-chemistry.org The modern Ullmann-type reaction is a significant improvement over the harsh conditions of the original protocol. The proposed mechanism involves the reaction of an amine with a Cu(I) species, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, which then undergoes reductive elimination to provide the product and regenerate the Cu(I) catalyst. mdpi.com While often requiring higher temperatures than palladium-catalyzed systems, the development of specific ligands, such as N,N-dimethyl glycine (B1666218) or various diamides, has made the Ullmann-type coupling a milder and more general method. organic-chemistry.org
Chichibabin Reaction : This reaction represents a direct amination method, involving the nucleophilic substitution of a hydrogen atom on the pyridine ring. wikipedia.org Treating 3-methylpyridine with a strong base like sodium amide can, in principle, introduce an amino group at the C2 or C6 position. wikipedia.orgyoutube.com However, this method often requires high temperatures, can suffer from poor regioselectivity, and is generally less compatible with complex functional groups compared to cross-coupling strategies.
Optimisation of Reaction Parameters and Yields
The efficiency and success of synthesizing this compound are highly dependent on the careful optimization of several key reaction parameters.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent plays a crucial role in influencing reaction rates, catalyst stability, and product yields.
For Buchwald-Hartwig amination , relatively non-polar aprotic solvents are generally preferred. nih.gov Solvents such as toluene, 1,4-dioxane, and tetrahydrofuran (B95107) (THF) are commonly used and have proven effective. libretexts.orgnih.gov In contrast, Ullmann-type couplings often perform better in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), which can help solubilize the copper salts and other reagents. nih.govmdpi.com In some base-promoted aminations of halogenated pyridines, water has been identified as an optimal and environmentally benign reaction medium, leading to excellent yields. nih.govacs.org
Table 1: Influence of Solvent on Amination Reactions
| Reaction Type | Solvent | Observation | Reference |
|---|---|---|---|
| Base-Promoted Amination | H₂O | Optimal reaction medium, giving product in up to 99% yield. | nih.gov |
| Base-Promoted Amination | DCM | The reaction did not proceed. | nih.gov |
| Phosphonium Salt Amination | DMSO | Optimal solvent for the reaction. | nih.gov |
| Buchwald-Hartwig Amination | Toluene | Preferred for coupling with various secondary amines. | nih.gov |
| Copper-Catalyzed Oxidative Coupling | DCE | Optimal, yielding 84% of the product. | acs.org |
| Copper-Catalyzed Oxidative Coupling | Toluene | Reduced yield (23%). | acs.org |
Temperature and Pressure Influence on Synthetic Outcomes
Reaction temperature is a critical parameter that directly impacts reaction kinetics. Lowering the temperature can significantly decrease reaction efficiency. For example, in a base-promoted amination, reducing the temperature from 120 °C to 100 °C resulted in a dramatic drop in yield from 99% to just 36%. nih.gov Multicomponent syntheses of 2-aminopyridines also show strong temperature dependence, with yields increasing from 20% at 40 °C to an optimal yield at 80 °C. nih.gov While classical Ullmann reactions required temperatures often exceeding 200 °C, modern catalytic systems for both Ullmann and Buchwald-Hartwig couplings typically operate in the range of room temperature to 120 °C. organic-chemistry.orgnih.gov Most of these syntheses are conducted at atmospheric pressure.
Table 2: Effect of Temperature on Amination Yield
| Reaction Type | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| Base-Promoted Amination | 120 | 99 | nih.gov |
| Base-Promoted Amination | 100 | 36 | nih.gov |
| Multicomponent Synthesis | 40 | 20 | nih.gov |
| Multicomponent Synthesis | 60 | 40 | nih.gov |
| Multicomponent Synthesis | 80 | 85 | nih.gov |
Catalyst Selection and Loading in Pyridine Ring Functionalization
The catalyst system—comprising a metal precursor and a ligand—is the heart of modern cross-coupling reactions for C-N bond formation.
For the Buchwald-Hartwig reaction , palladium catalysts are standard. The development of bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, JohnPhos, DavePhos) was a breakthrough, enabling the efficient coupling of challenging substrates, including heteroaryl chlorides and sterically hindered amines like tert-butylamine. sigmaaldrich.comorganic-chemistry.org Advanced, air-stable palladium precatalysts (often categorized as G1, G2, G3, G4) have further improved reliability and ease of use, often allowing for lower catalyst loadings (0.5–2 mol%) and shorter reaction times. sigmaaldrich.comrsc.org
In Ullmann-type reactions , the catalyst is typically a Cu(I) salt, such as CuI. The efficiency of these reactions has been greatly enhanced by the use of ancillary ligands. Simple, inexpensive ligands like N,N-dimethyl glycine or bipyridyl derivatives can accelerate the reaction and allow it to proceed under milder conditions. organic-chemistry.org
More recently, nickel catalysts have emerged as a cost-effective alternative to palladium for Buchwald-Hartwig-type aminations, demonstrating high selectivity for aryl iodides in the presence of other halides. acs.org
Table 3: Comparison of Catalyst Systems for C-N Coupling
| Metal | Ligand/Precatalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Palladium | XPhos | Buchwald-Hartwig | Highly effective for coupling secondary amines. | nih.gov |
| Palladium | Pd-BIAN-NHC | Buchwald-Hartwig | Robust catalyst enabling coupling of coordinating heterocycles under aerobic conditions. | researchgate.net |
| Palladium | KPhos | Buchwald-Hartwig | Enables amination with aqueous ammonia, suppressing side reactions. | synthesisspotlight.com |
| Palladium | Xantphos | Buchwald-Hartwig | Used for N-arylation of aminopyrimidines in moderate to good yields. | nih.gov |
| Copper | (2-Pyridyl)acetone | Ullmann-type | Promotes O-arylation, but similar ligands (diamines, amino acids) are used for N-arylation. | organic-chemistry.org |
| Copper | Naphthylpyridyl Ligand (L5) | Oxidative Coupling | Efficient for synthesis of BINAM derivatives; highlights importance of π-systems in ligands. | acs.org |
| Nickel | Ni(acac)₂ | Buchwald-Hartwig-type | Provides high selectivity for aryl iodides over other halides. | acs.org |
Derivatization and Functional Group Interconversion Strategies
The nitrogen atom within the pyridine ring is a primary site for electrophilic attack and other transformations.
N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or Oxone. rsc.orgmdpi.com The resulting N-oxide can then serve as a versatile intermediate for further functionalization, including facilitating reactions at other positions of the pyridine ring. rsc.org
Quaternization: The pyridine nitrogen can be alkylated to form a pyridinium (B92312) salt. This reaction is generally carried out with alkyl halides (e.g., methyl iodide) and introduces a positive charge into the molecule, significantly altering its physical and chemical properties.
Coordination Chemistry: The lone pair of electrons on the pyridine nitrogen allows it to act as a ligand, coordinating with various metal centers. For instance, silver(I) and copper(II) complexes of 2-amino-3-methylpyridine (B33374) have been synthesized and characterized, demonstrating the coordinating ability of this scaffold. orgsyn.org The tert-butyl group on the amino substituent may influence the coordination geometry and stability of such complexes.
Table 1: Representative Reactions at the Pyridine Nitrogen Atom
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Oxidation | m-CPBA, CHCl3 | This compound N-oxide | rsc.orgmdpi.com |
| Quaternization | CH3I, solvent | 1-Methyl-2-(tert-butylamino)-3-methylpyridinium iodide | Inferred from general pyridine chemistry |
| Coordination | AgNO3 or Cu(CH3COO)2, solvent | Metal complex of this compound | orgsyn.org |
The tert-butyl amino group is another key site for derivatization, offering possibilities for modification or removal.
Acylation: The secondary amine can be acylated to form amides. This is a common transformation that can be achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base. For example, N-(pyridin-2-yl)amides have been synthesized from 2-aminopyridines. nih.gov
Deprotection/Dealkylation: The tert-butyl group can be considered a protecting group for the 2-amino position. Its removal to yield 2-amino-3-methylpyridine can be achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA). orgsyn.orgnih.gov This deprotection unmasks the primary amine for further reactions.
Boc Protection: While the tert-butyl group is already present, further protection of the amino group as a tert-butoxycarbonyl (Boc) carbamate (B1207046) is a common strategy in organic synthesis to modulate reactivity. This would involve dealkylation followed by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.co.in
Table 2: Representative Transformations of the tert-Butyl Amino Moiety
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, base | N-Acetyl-N-(tert-butyl)-3-methylpyridin-2-amine | nih.gov |
| Deprotection | Trifluoroacetic acid (TFA) | 3-Methylpyridin-2-amine | orgsyn.orgnih.gov |
| Boc Protection (after dealkylation) | Boc₂O, base | tert-Butyl (3-methylpyridin-2-yl)carbamate | google.co.in |
The methyl group at the 3-position is also amenable to a variety of chemical transformations.
Oxidation: The methyl group can be oxidized to a carboxylic acid. This transformation can be achieved using strong oxidizing agents. For instance, the oxidation of methylpyridines to pyridine carboxylic acids has been reported using halogen oxidizing agents in the presence of water and actinic radiation. wikipedia.org A more controlled oxidation could potentially yield the corresponding aldehyde.
Halogenation: Halogenation of the methyl group can be achieved under radical conditions. For example, chlorination of methylpyridines often occurs at the methyl group first. This provides a handle for further nucleophilic substitution reactions.
C-H Functionalization: Direct functionalization of the methyl C-H bonds is a modern approach to derivatization. For example, rhodium-catalyzed methylation of pyridines can occur at the C-3 position. While this would add another methyl group, similar catalytic systems could potentially be adapted for other functionalizations.
Table 3: Representative Modifications of the 3-Methyl Group
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Oxidation to Carboxylic Acid | Halogen oxidizing agent, H₂O, actinic radiation | 2-(tert-Butylamino)pyridine-3-carboxylic acid | wikipedia.org |
| Radical Halogenation | N-Chlorosuccinimide (NCS), radical initiator | N-(tert-Butyl)-3-(chloromethyl)pyridin-2-amine | |
| Further Methylation | Formaldehyde, transition metal catalyst | N-(tert-Butyl)-3,5-dimethylpyridin-2-amine |
These derivatization strategies highlight the synthetic utility of this compound as a versatile scaffold for generating a wide array of novel chemical entities with tailored properties. Further research into these and other transformations will undoubtedly continue to expand the chemical space accessible from this important building block.
Chemical Reactivity and Transformation Pathways of N Tert Butyl 3 Methylpyridin 2 Amine
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in N-(tert-Butyl)-3-methylpyridin-2-amine is the primary site for aromatic substitution reactions. The outcome of these reactions, in terms of both reactivity and regioselectivity, is a consequence of the combined electronic and steric effects of the substituents.
Regioselectivity and Stereoselectivity in Substitution Reactions
The amino group at the C-2 position is a powerful activating group and directs electrophiles to the ortho and para positions (C-3, C-5, and the nitrogen of the amino group itself). The methyl group at the C-3 position is also an activating, ortho- and para-directing group. Conversely, the pyridine ring nitrogen is an electron-withdrawing group, deactivating the ring towards electrophilic attack, particularly at the C-2, C-4, and C-6 positions.
In the case of this compound, the C-2 and C-3 positions are already substituted. Therefore, electrophilic attack is anticipated to occur at the C-5 position, which is para to the strongly activating amino group and ortho to the methyl group. However, the bulky tert-butyl group on the exocyclic nitrogen atom can sterically hinder attack at adjacent positions.
For instance, in the nitration of the related compound 2-amino-3-methylpyridine (B33374), the major product is the 5-nitro derivative, with the 3-nitro isomer being a minor product. sapub.org This suggests a strong directing effect from the amino group to the C-5 position. A similar regioselectivity is expected for the halogenation of this compound. Studies on the halogenation of activated pyridines with reagents like N-bromosuccinimide (NBS) have shown that the regioselectivity is highly dependent on the position of the activating substituent. researchgate.net
| Reaction | Expected Major Product(s) | Controlling Factors |
| Nitration | 5-Nitro-N-(tert-butyl)-3-methylpyridin-2-amine | Electronic directing effect of the amino group to the para position. |
| Halogenation (e.g., Bromination) | 5-Bromo-N-(tert-butyl)-3-methylpyridin-2-amine | Strong directing effect of the amino group, potential for some 3-halogenation depending on conditions. |
| Sulfonation | Likely sulfonation at the 5-position | Steric hindrance from the tert-butyl group may influence reactivity. |
Nucleophilic aromatic substitution (SNAr) on pyridine rings typically occurs at the C-2 and C-4 positions, which are activated by the electron-withdrawing ring nitrogen. sapub.orgquimicaorganica.org In this compound, the C-2 position is already substituted. Therefore, if a suitable leaving group were present at the C-4 or C-6 position, nucleophilic attack would be favored at these sites. The presence of the electron-donating amino and methyl groups would, however, disfavor nucleophilic attack on the ring.
Impact of the tert-Butyl Amino Group on Pyridine Reactivity
The N-tert-butyl group exerts a significant steric and electronic influence on the reactivity of the pyridine ring.
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of reagents to the exocyclic amino nitrogen and the adjacent C-3 position of the pyridine ring. This steric hindrance can affect the rate and regioselectivity of reactions. For example, while the amino group strongly directs electrophiles to the C-3 and C-5 positions, the steric bulk of the tert-butyl group might disfavor substitution at the C-3 position, further enhancing the preference for substitution at the less hindered C-5 position. This steric effect is a well-documented phenomenon in pyridine chemistry, where bulky substituents at the 2-position can significantly reduce the basicity and nucleophilicity of the pyridine nitrogen. researchgate.net
Electronic Effects: The tert-butyl group is an electron-donating group through induction, which increases the electron density on the amino nitrogen. This, in turn, enhances the electron-donating ability of the amino group through resonance, further activating the pyridine ring towards electrophilic substitution at the C-3 and C-5 positions. However, this increased basicity of the exocyclic nitrogen can also lead to preferential reaction at this site, such as protonation or coordination with Lewis acids, which can deactivate the ring towards electrophilic attack.
Coordination Chemistry and Ligand Properties
This compound possesses two potential coordination sites: the pyridine ring nitrogen and the exocyclic amino nitrogen. This allows it to act as a versatile ligand in coordination chemistry, forming complexes with a variety of metal ions.
Interaction with Transition Metals and Main Group Elements
As a substituted 2-aminopyridine (B139424), this compound can coordinate to transition metals and main group elements through either the pyridine nitrogen, the exocyclic amino nitrogen, or both, acting as a bidentate chelating or bridging ligand. The choice of coordination mode is influenced by several factors, including the nature of the metal ion, the steric bulk of the tert-butyl group, and the reaction conditions.
Studies on the coordination chemistry of the related ligand, 2-amino-3-methylpyridine, have shown that it can act as a monodentate ligand, coordinating through the pyridine nitrogen, or as a bridging ligand, connecting two metal centers. The steric hindrance from the tert-butyl group in this compound is expected to play a crucial role in its coordination behavior, likely favoring coordination through the less sterically encumbered pyridine nitrogen.
Formation of Metal Complexes and Their Structural Characterization
The formation of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, which provides definitive structural information.
While no crystal structures of metal complexes of this compound are publicly available, the structures of complexes with the closely related 2-amino-3-methylpyridine ligand provide valuable insights. For example, a copper(II) complex with 4-tert-butyl-pyridine has been synthesized and structurally characterized, demonstrating the coordination of the pyridine nitrogen to the metal center. mdpi.com Similarly, ruthenium(II) complexes with tert-butyl-phenyl-substituted tetrapyridophenazine ligands have been reported, where the pyridine nitrogen atoms are involved in coordination. rsc.org
| Ligand | Metal Ion | Coordination Mode | Structural Features |
| 2-Amino-3-methylpyridine | Cu(II) | Monodentate (via pyridine N) | Formation of discrete complexes. |
| 2-Amino-3-methylpyridine | Ag(I) | Bridging (via pyridine N and amino N) | Polymeric structures observed. |
| 4-tert-Butyl-pyridine | Cu(II) | Monodentate (via pyridine N) | Formation of tetrachloridocuprate complexes. mdpi.com |
| 2-Amino-3-picoline | Ni(II) | Monodentate (via pyridine N) | Octahedral geometry in some complexes. |
The steric bulk of the tert-butyl group in this compound would likely disfavor the formation of crowded coordination spheres and may lead to complexes with lower coordination numbers or favor coordination modes that minimize steric repulsion.
Acid-Base Equilibria and Protonation Studies
The presence of two basic nitrogen atoms, the pyridine ring nitrogen and the exocyclic amino nitrogen, endows this compound with interesting acid-base properties.
The basicity of the two nitrogen atoms is influenced by their hybridization and the electronic effects of the substituents. The pyridine nitrogen is sp² hybridized, and its lone pair of electrons is in an orbital with more s-character, making it less basic than a typical alkylamine. The exocyclic amino nitrogen is sp³ hybridized, but its lone pair can be delocalized into the aromatic ring, which also reduces its basicity.
In substituted aminopyridines, the pyridine ring nitrogen is generally more basic than the exocyclic amino nitrogen. This is because protonation of the ring nitrogen maintains the aromaticity of the pyridine ring, whereas protonation of the exocyclic amino group disrupts the resonance interaction with the ring.
A predicted pKa value for the conjugate acid of this compound is approximately 7.07. This value is comparable to that of other substituted aminopyridines and indicates that the compound is a moderately strong base.
| Compound | Predicted/Experimental pKa | Protonation Site |
| This compound | 7.07 (Predicted) | Pyridine Nitrogen |
| 2-Aminopyridine | 6.86 (Experimental) | Pyridine Nitrogen |
| 3-Aminopyridine | 5.98 (Experimental) | Pyridine Nitrogen |
| 4-Aminopyridine (B3432731) | 9.17 (Experimental) | Pyridine Nitrogen |
| 2-Amino-3-methylpyridine | ~7.0 (Estimated) | Pyridine Nitrogen |
The electron-donating methyl and tert-butyl groups are expected to increase the basicity of both nitrogen atoms compared to unsubstituted 2-aminopyridine. However, the steric hindrance of the tert-butyl group might slightly reduce the accessibility of the exocyclic amino nitrogen for protonation. Therefore, protonation is expected to occur preferentially at the pyridine ring nitrogen.
Determination of pKa Values for Amine and Pyridine Nitrogen
The basicity of amines is influenced by several factors, including the hybridization of the nitrogen atom, electronic effects (both inductive and resonance), and steric hindrance. libretexts.orgmasterorganicchemistry.com In this compound, the pyridine nitrogen is sp² hybridized, while the exocyclic amine nitrogen is sp³ hybridized. Generally, sp³ hybridized amines are more basic than sp² hybridized amines because the lone pair of electrons is less tightly held and more available for protonation. libretexts.orgmasterorganicchemistry.com
For the pyridine nitrogen, the parent compound, pyridine, has a pKa of 5.2. masterorganicchemistry.com The presence of an electron-donating methyl group at the 3-position would be expected to slightly increase the basicity. Conversely, the bulky tert-butylamino group at the 2-position can introduce steric hindrance, potentially making it more difficult for a proton to access the pyridine nitrogen. libretexts.orgmsu.edu
The exocyclic amine nitrogen is a secondary amine, and simple alkylamines typically have pKa values in the range of 9.5 to 11.0. libretexts.orglibretexts.org The tert-butyl group is electron-donating, which should increase the electron density on the nitrogen and thus its basicity. However, its attachment to the pyridine ring, an electron-withdrawing aromatic system, will decrease its basicity compared to a simple dialkylamine. masterorganicchemistry.com
Based on these considerations, estimated pKa values for the two nitrogen atoms are presented in the table below.
| Nitrogen Atom | Estimated pKa | Rationale |
| Pyridine Nitrogen | ~ 6.0 - 7.0 | The electron-donating methyl group increases basicity compared to pyridine (pKa 5.2), but this is tempered by potential steric hindrance from the adjacent tert-butylamino group. |
| Exocyclic Amine Nitrogen | ~ 4.0 - 5.0 | The electron-donating tert-butyl group is offset by the electron-withdrawing effect of the pyridine ring, leading to a significant reduction in basicity compared to typical alkylamines (pKa 9.5-11.0). |
Influence of Protonation State on Reactivity and Molecular Interactions
The protonation state of this compound has a profound impact on its chemical reactivity and its ability to engage in molecular interactions. Given the two basic centers, the molecule can exist in a neutral state, a monoprotonated state, or a diprotonated state, depending on the pH of the environment.
Based on the estimated pKa values, the pyridine nitrogen is the more basic of the two. Therefore, in an acidic environment, it is the pyridine nitrogen that will be preferentially protonated. This initial protonation will result in a positively charged pyridinium (B92312) ion. The formation of this cation significantly alters the electronic properties of the molecule. The positive charge on the pyridine ring will make it more electron-deficient, which in turn will further decrease the already low basicity of the exocyclic amine nitrogen.
The reactivity of the molecule is directly tied to the availability of the lone pairs of electrons on the nitrogen atoms. In its neutral form, the exocyclic amine nitrogen can act as a nucleophile, participating in reactions such as alkylation or acylation. msu.edu The pyridine nitrogen is also nucleophilic, though generally less so than the exocyclic amine.
Upon monoprotonation at the pyridine nitrogen, the nucleophilicity of the entire molecule is drastically reduced. The positive charge creates a strong electron-withdrawing effect, pulling electron density away from the exocyclic amine and rendering its lone pair much less available for donation. Consequently, the protonated form of this compound will be significantly less reactive in nucleophilic substitution reactions.
In terms of molecular interactions, the protonation state governs the types of non-covalent interactions the molecule can form.
Neutral State: The neutral molecule can act as a hydrogen bond acceptor at both the pyridine and amine nitrogens. The N-H bond of the exocyclic amine allows it to also function as a hydrogen bond donor.
Monoprotonated State: Once protonated at the pyridine nitrogen, the resulting pyridinium ion can act as a strong hydrogen bond donor. The molecule as a whole carries a positive charge, enabling it to form strong electrostatic interactions (ion-ion or ion-dipole) with negatively charged species or polar molecules.
The shift from a neutral to a charged species also has significant implications for the solubility of the compound. The protonated, salt form of the molecule would be expected to have much greater solubility in polar solvents, such as water, compared to the neutral form.
Advanced Spectroscopic Characterization and Structural Elucidation of N Tert Butyl 3 Methylpyridin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
Multi-dimensional NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy) would be utilized to identify proton-proton (¹H-¹H) coupling networks. For N-(tert-Butyl)-3-methylpyridin-2-amine, COSY spectra would reveal the correlations between the protons on the pyridine (B92270) ring and potentially between the NH proton and adjacent protons, helping to confirm the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence) provides correlations between protons and directly attached carbons (¹H-¹³C). This would allow for the unambiguous assignment of the carbon signals of the pyridine ring, the methyl group, and the tert-butyl group by correlating them to their attached protons.
While no specific data for the target compound was found, the application of these techniques is standard in the structural elucidation of organic molecules. researchgate.net
Dynamic NMR (DNMR) studies are employed to investigate molecular dynamics, such as conformational changes or restricted rotation around bonds. For this compound, DNMR could potentially be used to study the rotational barrier around the C2-N(H) bond and the C(amine)-C(tert-butyl) bond. The steric hindrance introduced by the bulky tert-butyl group and the adjacent methyl group could lead to hindered rotation, which would be observable by changes in the NMR spectra at different temperatures. Studies on similarly substituted pyridines and other sterically hindered molecules often reveal such dynamic processes.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.
A single-crystal X-ray diffraction analysis of this compound would yield a definitive solid-state structure. This would provide precise measurements of all bond lengths (e.g., C-C, C-N, N-H), bond angles, and dihedral angles within the molecule. This data is invaluable for understanding the steric and electronic effects of the substituents on the pyridine ring. Although no crystal structure for the target compound is available, studies on related 2-aminopyridine (B139424) derivatives have been reported, providing insights into their molecular geometries. nih.govmdpi.com
The crystal packing of this compound would reveal the nature and geometry of intermolecular interactions. The presence of the N-H group suggests the potential for hydrogen bonding, where the amino proton acts as a hydrogen bond donor and the pyridine nitrogen or the amino nitrogen of a neighboring molecule acts as an acceptor. Additionally, π-stacking interactions between the pyridine rings of adjacent molecules could play a role in the crystal lattice formation. Analysis of crystal structures of other 2-aminopyridine derivatives often shows such interactions. nih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Information
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing information about its functional groups and bonding.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for:
N-H stretching: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H bond in secondary amines.
C-H stretching: Bands in the 2850-3000 cm⁻¹ region due to the methyl and tert-butyl groups.
Aromatic C=C and C=N stretching: Vibrations in the 1400-1600 cm⁻¹ range, characteristic of the pyridine ring.
C-N stretching: Typically found in the 1250-1350 cm⁻¹ region.
N-H bending: Usually observed in the 1500-1650 cm⁻¹ region.
While specific spectra for the target compound are unavailable, data for related compounds such as tert-butylamine (B42293) and other substituted pyridines provide a basis for predicting the expected vibrational modes. stmjournals.inrsc.org
Correlation of Spectral Features with Molecular Structure and Symmetry
The molecular structure of this compound, featuring a substituted pyridine ring, lacks high symmetry. This inherent asymmetry is a key factor in the interpretation of its vibrational spectra (Infrared and Raman), as it lifts the degeneracy of many vibrational modes, leading to more complex but also more informative spectra. The correlation between the observed spectral features and the molecule's structure is established through the analysis of characteristic group frequencies and computational modeling, typically employing Density Functional Theory (DFT). researchgate.net
Vibrational Spectroscopy (FT-IR and Raman):
The vibrational spectrum of this compound can be dissected into contributions from the pyridine ring, the methyl group, the tert-butyl group, and the secondary amine bridge.
Pyridine Ring Vibrations: The pyridine moiety gives rise to a set of characteristic bands. The C=C and C=N stretching vibrations within the ring are typically observed in the 1620-1430 cm⁻¹ region. researchgate.net The positions of these bands are sensitive to the nature and position of the substituents. The methyl group at the 3-position and the amino group at the 2-position influence the electron density distribution within the ring, causing shifts in these vibrational frequencies compared to unsubstituted pyridine. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and typically appear as sharp bands in the Raman spectrum. For substituted pyridines, these are often found around 1000-1050 cm⁻¹. researchgate.net
Amino Group Vibrations: The N-H stretching vibration of the secondary amine is a prominent feature in the FT-IR spectrum, typically appearing as a single, relatively sharp band in the 3400-3300 cm⁻¹ range. tsijournals.com Its precise position can indicate the extent of hydrogen bonding in the solid state or in solution. The N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ region, though it can sometimes be obscured by or coupled with the pyridine ring stretching vibrations. researchgate.net
Methyl and tert-Butyl Group Vibrations: The aliphatic C-H stretching vibrations of the methyl and tert-butyl groups are observed in the 3000-2850 cm⁻¹ region. The asymmetric and symmetric stretching modes of the CH₃ and C(CH₃)₃ groups give rise to a complex pattern of bands. Bending vibrations of these groups (scissoring and rocking) appear at lower frequencies, typically in the 1470-1360 cm⁻¹ range. A particularly characteristic feature of the tert-butyl group is the presence of strong bands related to the skeletal vibrations of the C-(CH₃)₃ unit.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of the atoms in this compound.
¹H NMR: The aromatic protons on the pyridine ring will appear as distinct signals in the downfield region (typically δ 6.5-8.5 ppm), with their chemical shifts and coupling patterns providing unambiguous information about their relative positions. The proton on the secondary amine (N-H) will likely appear as a broad singlet, and its chemical shift will be sensitive to solvent and concentration. The methyl group protons will give rise to a singlet in the aliphatic region (around δ 2.1-2.5 ppm), while the nine equivalent protons of the tert-butyl group will produce a sharp singlet further upfield (typically δ 1.2-1.5 ppm). chemicalbook.comchemicalbook.com
¹³C NMR: The carbon atoms of the pyridine ring will have characteristic chemical shifts in the aromatic region (δ 110-160 ppm). The carbon atom attached to the nitrogen (C2) and the carbon with the methyl group (C3) will be significantly influenced by these substituents. The methyl carbon will appear at a higher field (δ 15-25 ppm), while the quaternary and methyl carbons of the tert-butyl group will have their own distinct signals. chemicalbook.comchemicalbook.com
A summary of expected vibrational and NMR spectral features is presented in the tables below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| N-H Stretch | Secondary Amine | 3400 - 3300 | Medium, Sharp |
| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | Weak to Medium |
| C-H Stretch (Aliphatic) | Methyl, tert-Butyl | 3000 - 2850 | Strong |
| C=C, C=N Stretch | Pyridine Ring | 1620 - 1430 | Medium to Strong |
| N-H Bend | Secondary Amine | 1650 - 1580 | Medium |
| CH₃, C(CH₃)₃ Bend | Methyl, tert-Butyl | 1470 - 1360 | Medium to Strong |
| Ring Breathing | Pyridine Ring | 1050 - 1000 | Weak (IR), Strong (Raman) |
| C-N Stretch | Amine, Pyridine | 1350 - 1250 | Medium |
| Nucleus | Functional Group | Expected Chemical Shift (δ ppm) | Multiplicity |
| ¹H | Pyridine-H | 6.5 - 8.5 | Doublet, Triplet |
| ¹H | N-H | Variable | Broad Singlet |
| ¹H | Pyridine-CH₃ | 2.1 - 2.5 | Singlet |
| ¹H | N-C(CH₃)₃ | 1.2 - 1.5 | Singlet |
| ¹³C | Pyridine-C | 110 - 160 | - |
| ¹³C | Pyridine-CH₃ | 15 - 25 | - |
| ¹³C | N-C (CH₃)₃ | 50 - 60 | - |
| ¹³C | N-C(CH₃ )₃ | 28 - 35 | - |
Investigation of Conformational Isomers through Vibrational Signatures
The presence of the sterically demanding tert-butyl group attached to the exocyclic nitrogen atom introduces the possibility of rotational isomerism (conformational isomers or conformers) in this compound. These conformers arise from the rotation around the C2-N(amine) bond and the N-C(tert-butyl) bond. The relative orientation of the tert-butyl group with respect to the pyridine ring can lead to distinct, stable conformations with different energies.
Vibrational spectroscopy, particularly at low temperatures, can be a sensitive probe for detecting the presence of multiple conformers. elsevierpure.com Different conformers will have slightly different vibrational frequencies due to the subtle changes in the molecular geometry and the resulting changes in the force constants of the bonds.
The steric interaction between the tert-butyl group and the methyl group at the 3-position is expected to be a major factor determining the conformational landscape. upenn.edu One can anticipate at least two low-energy conformers: one where the tert-butyl group is oriented away from the methyl group to minimize steric hindrance, and another where it is in a more eclipsed position, which would be of higher energy.
The vibrational signatures that are most likely to be sensitive to conformational changes include:
N-H and C-H vibrations: The vibrational frequencies of the N-H and C-H bonds in close proximity to the site of conformational change can be perturbed. For instance, the N-H stretching and bending frequencies might differ slightly between conformers due to variations in intramolecular interactions. acs.org
Computational and Theoretical Chemistry Investigations of N Tert Butyl 3 Methylpyridin 2 Amine
Quantum Mechanical Calculations (DFT, ab initio)
Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry for elucidating the electronic structure and properties of molecules. For N-(tert-Butyl)-3-methylpyridin-2-amine, these methods would provide deep insights into its behavior at the atomic and electronic levels. However, specific studies applying these methods to this compound are not available in the reviewed literature.
An analysis of the electronic structure of this compound would involve the calculation of its molecular orbitals (MOs). This would reveal the distribution and energy levels of electrons within the molecule. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting the molecule's reactivity, electronic transitions, and charge transfer properties. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For instance, a smaller gap often suggests higher reactivity.
While detailed frontier orbital analysis for this compound is not published, such a study would be invaluable for understanding its chemical behavior.
Theoretical calculations are a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For this compound, DFT calculations could predict:
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the assignment of experimental spectra, providing a robust method for structural verification.
Vibrational Frequencies: The calculation of infrared (IR) and Raman spectra would yield theoretical vibrational frequencies corresponding to the stretching and bending modes of the molecule's various functional groups. This is instrumental in interpreting experimental vibrational spectra.
Specific predicted spectroscopic data for this compound are not present in the scientific literature.
The presence of the bulky tert-butyl group suggests that this compound may have a complex conformational landscape. Computational methods would be employed to explore the potential energy surface of the molecule, identifying stable conformers (energy minima) and the transition states that connect them. This analysis would reveal the preferred three-dimensional structures of the molecule and the energy barriers to rotation around key single bonds, such as the C-N bond connecting the pyridine (B92270) ring and the tert-butyl group. Understanding the conformational preferences is essential for predicting the molecule's physical and biological properties.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior in a dynamic environment.
MD simulations of this compound would allow for the investigation of its flexibility and the transitions between different conformations. By simulating the molecule's motion over nanoseconds or longer, researchers could observe how the molecule samples different shapes and the timescales of these changes. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors or solvents.
The conformation and dynamics of a molecule can be significantly influenced by its environment. MD simulations can be performed with explicit solvent molecules (e.g., water, ethanol) to study these effects on this compound. Such simulations would reveal how solvent interactions affect the preferred conformation, the dynamics of conformational changes, and the solvation structure around the molecule. This is particularly important for understanding the behavior of the compound in solution.
Docking Studies and In Silico Molecular Interaction Predictions
Computational methods, particularly molecular docking, serve as powerful tools in modern chemistry to predict how a molecule might interact with a biological target at the atomic level. For novel compounds like this compound, where experimental binding data may be limited, in silico docking studies offer valuable preliminary insights into potential bioactivity and guide further research.
Prediction of Binding Modes with Hypothetical Biological Targets (e.g., enzymes, proteins)
While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of molecular docking can be applied to predict its binding modes with various hypothetical biological targets. The structural features of the compound—the aminopyridine core, the methyl group, and the N-tert-butyl group—would each play a role in its interaction with a protein's binding pocket.
Drawing parallels from computational studies on other aminopyridine derivatives, several key interactions can be hypothesized. The 2-aminopyridine (B139424) moiety is a well-established pharmacophore known to engage in significant hydrogen bonding. nih.govrsc.orgresearchgate.net The pyridine ring nitrogen can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor. In docking simulations of various aminopyridine derivatives, these interactions are frequently observed with key amino acid residues in the active sites of proteins. nih.govmdpi.com
For instance, in studies involving aminopyridine derivatives targeting beta-catenin (CTNNB1), a protein implicated in colorectal cancer, docking analyses revealed favorable binding energies and specific interactions within the active site. nih.gov Similarly, docking studies of 2-amino-3-cyanopyridine (B104079) derivatives against bacterial targets like S. aureus and B. subtilis have shown that the aminopyridine core forms crucial hydrogen bonds with the target proteins. mdpi.com
When considering this compound, the following interactions with a hypothetical enzyme active site could be predicted:
Hydrogen Bonding: The amino group (-NH) is a potential hydrogen bond donor to an acceptor residue (e.g., the backbone carbonyl oxygen of an amino acid). The pyridine nitrogen is a likely hydrogen bond acceptor from a donor residue (e.g., the side chain of a serine or threonine).
Hydrophobic Interactions: The bulky tert-butyl group is expected to favor binding in a hydrophobic pocket of a protein. This group would likely engage in van der Waals interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine. The methyl group on the pyridine ring would also contribute to these hydrophobic interactions, albeit to a lesser extent.
Pi-Stacking: The pyridine ring can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site.
A hypothetical representation of the binding mode is detailed in the table below:
| Structural Moiety of this compound | Predicted Interaction Type | Potential Interacting Amino Acid Residues (Examples) |
| Pyridine Ring Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |
| Amino Group (-NH) | Hydrogen Bond Donor | Aspartate, Glutamate, Backbone Carbonyls |
| Pyridine Ring | π-π Stacking / Cation-π | Phenylalanine, Tyrosine, Tryptophan |
| tert-Butyl Group | Hydrophobic (van der Waals) | Leucine, Isoleucine, Valine, Alanine, Methionine |
| Methyl Group | Hydrophobic (van der Waals) | Alanine, Valine, Leucine |
Ligand Efficiency and Binding Affinity Prediction in Non-Clinical Contexts
Beyond predicting binding modes, computational chemistry also allows for the estimation of a compound's potential efficacy through metrics like binding affinity and ligand efficiency in non-clinical, research-focused scenarios.
Binding Affinity Prediction:
Binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or IC50, quantifies the strength of the interaction between a ligand and its target. Computational methods can predict this value, typically as a binding free energy (ΔG) or a docking score. A more negative value generally indicates a stronger interaction.
For a novel compound like this compound, its binding affinity against a panel of known protein structures could be predicted using large-scale docking simulations. nih.gov This approach involves computationally "docking" the molecule into the binding sites of thousands of proteins to generate a proteome-wide binding affinity profile. nih.gov Such a profile can help identify potential high-affinity targets for further experimental investigation. The predicted binding affinity is influenced by the sum of all interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
Ligand Efficiency (LE):
Ligand efficiency is a metric used to assess the "quality" of a binder, relating its potency to its size. It is a valuable tool in early-stage drug discovery for optimizing lead compounds. LE is calculated as the binding energy per heavy atom (non-hydrogen atom).
The formula for Ligand Efficiency is: LE = -ΔG / N where:
ΔG is the binding free energy.
N is the number of heavy atoms in the ligand.
A higher LE value is generally desirable, as it suggests that the compound achieves its binding affinity efficiently, without excessive molecular weight. For this compound (C10H16N2), the number of heavy atoms is 12. If a hypothetical docking study predicted a binding free energy of -8.4 kcal/mol for this compound with a particular protein, its ligand efficiency would be:
LE = 8.4 kcal/mol / 12 = 0.7 kcal/mol per heavy atom.
This value could then be compared to established thresholds and the LE of other known ligands for the same target to gauge its potential as a starting point for further chemical exploration.
The predicted physicochemical properties of this compound are also relevant in this context. For example, its predicted XLogP3 of 2.5 suggests a moderate level of lipophilicity, which is often favorable for good pharmacokinetic properties. nih.gov
The table below summarizes key computational metrics and their relevance for this compound in a non-clinical research setting.
| Computational Metric | Definition | Relevance for this compound |
| Docking Score / Binding Free Energy (ΔG) | A numerical value that estimates the binding affinity between the ligand and a target protein. | Predicts the strength of interaction with hypothetical protein targets. A more negative score suggests stronger binding. |
| Ligand Efficiency (LE) | Binding affinity per heavy atom (ΔG/N). | Assesses the "quality" of the binding, normalizing for molecular size. Helps in prioritizing compounds for further study. |
| Lipophilic Ligand Efficiency (LLE) | The difference between the negative logarithm of the binding affinity (pKi) and the compound's LogP. | Balances potency with lipophilicity, providing an indicator of drug-like properties. |
These computational predictions are purely theoretical and require experimental validation. However, they provide a rational basis for prioritizing this compound for synthesis and biological screening against specific targets identified through these in silico methods.
Applications in Chemical Synthesis and Catalysis
N-(tert-Butyl)-3-methylpyridin-2-amine as a Ligand in Homogeneous Catalysis
The aminopyridine scaffold is a well-established motif in ligand design for homogeneous catalysis. The steric and electronic properties of this compound make it an intriguing candidate for creating tailored catalytic environments.
The design of ligands based on this compound leverages its inherent structural features. The tert-butyl group provides significant steric bulk, which can be instrumental in creating a chiral pocket around a metal center, thereby influencing the stereochemical outcome of a reaction. The methyl group, an electron-donating group, can modulate the electronic properties of the pyridine (B92270) ring, affecting the stability and reactivity of the resulting metal complex.
The synthesis of more complex ligands often involves the derivatization of the parent amine. For instance, chiral moieties can be introduced to create ligands for asymmetric catalysis. While specific synthetic routes for ligands derived directly from this compound are not extensively documented in publicly available literature, general methods for the elaboration of aminopyridines can be applied. These can include N-alkylation, N-arylation, or acylation to introduce phosphine (B1218219), oxazoline, or other coordinating groups, transforming the parent amine into a bidentate or multidentate ligand.
A related approach involves the use of structurally similar tertiary amine-derived C2-symmetric chiral pyridine-N,N'-dioxides, which have been synthesized from optically pure L-prolinamides. rsc.org This highlights a potential pathway for converting this compound into chiral ligands.
The development of chiral ligands is paramount for asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. Ligands derived from this compound hold promise in this area. The steric hindrance provided by the tert-butyl group can be a key factor in achieving high levels of enantioselectivity.
For example, in a study focused on a different but structurally related system, a dipeptide-like molecule incorporating a N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl)acetamide scaffold was synthesized and identified as a potent non-covalent inhibitor of the SARS-CoV 3CL protease. nih.gov The synthesis involved a multi-component Ugi reaction, and the stereochemistry of the final product was crucial for its biological activity, underscoring the importance of stereocontrol in molecules of this class.
While direct applications of this compound in asymmetric catalysis are not widely reported, the principles of ligand design suggest its potential. The combination of a chiral center, which could be introduced on the pyridine backbone or on a substituent, with the steric bulk of the tert-butyl group could lead to highly effective enantioselective catalysts.
The versatility of aminopyridine ligands extends to a range of catalytic reactions, including hydrogenation, oxidation, and cross-coupling.
Hydrogenation: In the realm of hydrogenation, rhodium and ruthenium catalysts are often employed. The electrocatalytic hydrogenation of pyridines to piperidines has been demonstrated using a Rhodium on Ketjenblack (Rh/KB) catalyst, showing high activity and current efficiency. acs.org While this study does not use this compound as a ligand, it establishes the feasibility of reducing the pyridine ring, a transformation where tailored ligands can play a crucial role in improving efficiency and selectivity.
Oxidation: Copper-catalyzed oxidative coupling reactions represent another area where aminopyridine ligands are valuable. For instance, the synthesis of 1,1'-binaphthyl-2,2'-diamine (BINAM) derivatives has been achieved through the copper-catalyzed oxidative coupling of 2-aminonaphthalenes, utilizing pyridyl-based monodentate ligands. acs.orgacs.org The ligand is proposed to stabilize reactive intermediates, thereby facilitating regioselective carbon-carbon bond formation. This suggests a potential role for this compound in similar oxidative coupling reactions. Furthermore, oxoammonium-catalyzed oxidation of N-substituted amines to imides has been developed, showcasing a method for the direct oxidation of C-H bonds adjacent to a nitrogen atom. chemrxiv.org
Cross-Coupling Reactions: In cross-coupling reactions, tert-butylamine (B42293) has been shown to act as a bifunctional additive in nickel-catalyzed photoredox reactions, serving as both a base and a ligand. chemrxiv.org This dual role in facilitating C-O and C-N bond formation highlights the utility of the tert-butylamine moiety in catalytic cycles. This suggests that this compound could exhibit similar bifunctionality. Additionally, copper(II)-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide (B81097) to form 2-substituted benzimidazoles demonstrates the utility of amine-containing compounds in complex, multi-component reactions. organic-chemistry.orgresearchgate.net
The following table summarizes the potential catalytic applications based on related systems.
| Catalytic Reaction | Metal Catalyst | Role of Amine/Pyridine Ligand | Potential Application of this compound |
| Hydrogenation | Rhodium | Ligand for stereocontrol and catalyst stability | As a ligand in asymmetric hydrogenation of prochiral substrates. |
| Oxidation | Copper | Stabilization of reactive intermediates in oxidative coupling. acs.orgacs.org | Ligand in selective C-H oxidation or oxidative coupling reactions. |
| Cross-Coupling | Nickel, Copper | Bifunctional additive (base and ligand), ligand in multicomponent reactions. chemrxiv.orgorganic-chemistry.orgresearchgate.net | As a ligand or additive in various cross-coupling reactions. |
Use as a Reagent or Auxiliary in Organic Transformations
Beyond its role in catalysis, this compound has the potential to be used stoichiometrically as a reagent or a chiral auxiliary to control the stereochemical outcome of a reaction.
The bulky tert-butyl group can act as a stereodirecting group. When attached to a prochiral molecule, it can effectively block one face of the molecule, forcing an incoming reagent to attack from the less hindered side. This principle is the basis of many stereoselective syntheses. While no direct stoichiometric applications of this compound are documented, the concept is well-established in organic synthesis.
The development of tertiary amine-derived C2-symmetric chiral pyridine-N,N'-dioxide ligands for asymmetric Friedel-Crafts alkylation of indoles has been reported to give high yields and excellent enantioselectivity. rsc.org This demonstrates that derivatives of aminopyridines can serve as highly effective organocatalysts or ligands in metal-catalyzed reactions. The structural features of this compound make it a suitable starting point for the development of new catalysts for a variety of specific organic reactions.
Integration into Advanced Materials and Supramolecular Assemblies
While direct, extensive research on the integration of this compound into materials science applications is emerging, its distinct structural characteristics—a hydrogen-bonding aminopyridine core, a sterically influential tert-butyl group, and a modulating methyl substituent—provide a strong basis for its potential use in advanced materials. The inherent functionalities of the molecule make it a prime candidate for both the creation of robust framework materials and the formation of intricate supramolecular structures.
Incorporation into Polymeric Structures or Framework Materials
The this compound molecule possesses key features that make it a highly promising building block, or "monomer," for the synthesis of polymers and framework materials such as Metal-Organic Frameworks (MOFs). The foundational 2-aminopyridine (B139424) scaffold is known to participate in polymerization; for instance, the parent compound 2-aminopyridine can be polymerized through electrochemical methods to form poly-2-aminopyridine with a head-to-tail structure. researchgate.net
The N-substituted aminopyridine moiety in this compound can act as a versatile ligand for metal ions. The pyridine nitrogen and the exocyclic amine nitrogen can together chelate a metal center or, more commonly, bridge two different metal centers. This bridging capability is fundamental to the construction of coordination polymers and high-surface-area MOFs. nih.govmdpi.com In such materials, the organic ligand links metal nodes to extend a one-, two-, or three-dimensional network.
The specific substituents on the this compound ring play a crucial role in defining the properties of any resulting framework.
3-Methyl Group : This group can influence the electronic properties of the pyridine ring and sterically tune the angle of coordination with a metal center.
N-tert-Butyl Group : This large, bulky group has a significant impact. It can act as a "steric director," preventing the formation of densely packed structures and promoting the creation of porous frameworks with internal cavities. researchgate.net Such permanent porosity is a defining feature of materials used for gas storage and catalysis. The use of tert-butyl groups to control intermolecular aggregation is a known strategy in materials design, for example, in preventing the stacking of phthalocyanine (B1677752) molecules. nih.gov
The table below summarizes the structural features of this compound and their implications for its use in polymeric and framework materials.
| Structural Feature | Implication for Material Synthesis | Potential Property of Resulting Material |
| 2-Aminopyridine Core | Acts as a bidentate or bridging ligand for metal ions. nih.gov | Formation of stable coordination polymers and Metal-Organic Frameworks (MOFs). |
| N-H Donor & Pyridine N Acceptor | Can participate in polymerization reactions. researchgate.net | Enables creation of both metal-containing and purely organic polymer chains. |
| Bulky N-tert-Butyl Group | Creates steric hindrance, preventing dense packing of polymer chains or network layers. researchgate.net | Induces porosity and high surface area; enhances solubility of polymers. |
| 3-Methyl Group | Modifies ligand field strength and fine-tunes the geometry of metal coordination. | Influences catalytic activity and selectivity of MOFs. |
Self-Assembly Driven by Intermolecular Interactions
Supramolecular chemistry relies on non-covalent forces to organize molecules into ordered, functional assemblies. This compound is exceptionally well-suited for this purpose due to its capacity for forming specific and directional intermolecular bonds.
The most significant interaction is hydrogen bonding. The secondary amine group (-NH) is a potent hydrogen bond donor, while the pyridine ring nitrogen is a strong hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of predictable supramolecular motifs. In simpler 2-aminopyridine systems, N-H···N hydrogen bonds are known to link molecules into dimers, tapes, or sheet-like structures. mdpi.com The –NH moiety of pyrazole-derived ligands, which are electronically similar to aminopyridines, is also known to be crucial for the formation and stability of self-assembled structures. mdpi.com
In this compound, this self-assembly is further modulated by its substituents:
The 3-methyl group can also participate in weaker C-H···π interactions and subtly alters the directionality of the primary hydrogen bonds.
The interplay between the strong, directional N-H···N hydrogen bond and the bulky, sterically demanding tert-butyl group could lead to the formation of complex and potentially functional supramolecular architectures.
The potential non-covalent interactions involving this compound are detailed in the table below.
| Type of Interaction | Participating Groups | Role in Self-Assembly |
| Hydrogen Bonding | Amine (N-H) as donor; Pyridine Nitrogen (N) as acceptor. | Primary driving force for creating defined, directional assemblies like dimers or chains. mdpi.com |
| Van der Waals Forces | tert-Butyl and methyl groups. | Contribute to the overall stability of the assembly through non-specific, attractive forces. |
| Steric Repulsion | tert-Butyl group. | Prevents dense packing, directs the overall geometry of the assembly, and can create porous structures. |
| π-π Stacking | Pyridine rings. | Potential for parallel stacking of aromatic rings, contributing to the cohesion of layers or columns. |
Future Directions and Emerging Research Avenues for N Tert Butyl 3 Methylpyridin 2 Amine
Development of Novel and Sustainable Synthetic Routes
The synthesis of substituted 2-aminopyridines, including N-(tert-Butyl)-3-methylpyridin-2-amine, is moving beyond classical methods that often require harsh conditions and produce significant waste. morressier.com Future research is intensely focused on developing greener, more efficient, and economically viable synthetic pathways.
Key areas of development include:
Catalyst-Free Multicomponent Reactions (MCRs): One promising approach is the use of MCRs under solvent-free conditions. For instance, the synthesis of various 2-aminopyridine (B139424) derivatives has been successfully demonstrated by reacting enaminones, primary amines, and other reagents at elevated temperatures without the need for a catalyst or solvent. nih.gov This strategy significantly reduces waste and simplifies purification.
Mild Transformations from N-Oxides: Pyridine (B92270) N-oxides are emerging as valuable and practical starting materials. morressier.com Methods are being developed that convert N-oxides into 2-aminopyridines in a one-pot, two-step process using mild reagents, achieving high yields and excellent regioselectivity. researchgate.netnih.gov This avoids the challenges associated with direct C-H amination of the pyridine ring.
Eco-Friendly Reagents: There is a strong push to replace hazardous reagents. For example, the use of a bromide-bromate couple in aqueous media is being explored as an environmentally benign alternative to liquid bromine for the bromination of aminopyridine rings, a common functionalization step. chemindigest.com
Cascade Reactions: The design of cascade reactions, where multiple bond-forming events occur in a single pot, represents a highly efficient synthetic strategy. A modular method for preparing highly substituted pyridines has been developed involving a copper-catalyzed cross-coupling followed by electrocyclization and air oxidation, showcasing good functional group tolerance. nih.gov
These modern approaches prioritize atom economy, reduced energy consumption, and the use of less hazardous materials, aligning with the core principles of green chemistry. rsc.org
Table 1: Comparison of Synthetic Strategies for 2-Aminopyridine Scaffolds
| Feature | Classical Methods (e.g., Chichibabin) | Emerging Sustainable Methods |
|---|---|---|
| Starting Materials | Pyridines | Pyridine N-Oxides, Enaminones nih.govresearchgate.net |
| Reagents | Sodamide (NaNH2), Organometallics | Ts2O, t-BuNH2, MCR components nih.govnih.gov |
| Conditions | High temperatures, harsh bases | Mild temperatures, solvent-free morressier.comnih.gov |
| Byproducts | H2 gas, metal salts | Water, recyclable catalysts |
| Selectivity | Often yields mixtures of isomers | High regioselectivity researchgate.netnih.gov |
| Sustainability | Low atom economy, high E-factor | High atom economy, lower E-factor |
Advanced Mechanistic Studies of Chemical and Biological Transformations
A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. For this compound and related compounds, future research will leverage advanced analytical and spectroscopic techniques to elucidate the intricate details of their chemical and biological interactions.
Emerging research directions include:
Unconventional π-Coordination Catalysis: Recent studies have revealed a novel activation mode for aminopyridines. Instead of the expected coordination of the pyridine nitrogen to a metal (κ-N coordination), a ruthenium catalyst has been shown to reversibly coordinate to the face of the pyridine ring (η⁶-coordination). nih.govfigshare.com This transient π-complex formation renders the ring electrophilic, enabling nucleophilic aromatic substitution under mild conditions. organic-chemistry.orgscientificupdate.com Further exploration of this mechanism could unlock new functionalization strategies for electron-rich pyridines.
Radical-Mediated Functionalization: The generation and reactivity of pyridinyl radicals offer a new paradigm for pyridine functionalization that diverges from classical polar reactions. acs.org Mechanistic studies involving photochemical methods are being used to understand how single-electron reduction of pyridinium (B92312) ions generates these radical intermediates, which can then couple with other radicals to form new C-C bonds with unique regioselectivity. acs.org
Isotopic Labeling and Reaction Pathway Mapping: To confirm reaction pathways, techniques like 15N-isotopic labeling are being employed. Such studies have been used to verify the mechanism of 2-aminopyridine synthesis from pyridine N-oxides, confirming that the reaction proceeds via a Zincke-like intermediate. morressier.comresearchgate.net These studies provide definitive evidence that helps to refine and validate proposed mechanisms.
Computational Design and Predictive Modeling for Enhanced Properties
In silico methods are becoming indispensable tools for accelerating the discovery and optimization of molecules. By modeling compounds like this compound and its derivatives, researchers can predict their properties and reactivity, thereby guiding experimental efforts more efficiently.
Future applications in this area involve:
Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) is used to investigate electronic structures, reaction energies, and transition states. nih.gov For example, DFT calculations have been employed to understand why certain pyridine-based compounds exhibit higher cytotoxicity against cancer cells and to rationalize the stability of different tautomeric forms. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to correlate the structural features of molecules with their biological activity. For related thiazolino 2-pyridone amide derivatives, QSAR models have been built to predict their efficacy against bacterial pathogens like Chlamydia trachomatis. jchemlett.com
Predictive Modeling for Reaction Outcomes: Computational descriptors for pyridine-containing ligands are being developed to predict the outcome of catalytic reactions, including both yield and stereoselectivity. figshare.com By correlating structural features (e.g., steric bulk, electronic properties) with experimental results, validated models can be created to screen new ligand variations in silico before committing to their synthesis. figshare.com
Fragment-Based and Docking Simulations: To explore potential biological targets, computational docking simulates how a molecule might bind to the active site of a protein. This approach is used to screen virtual libraries of compounds against biological targets and to understand the binding modes of active molecules, such as in the development of inhibitors for the SARS-CoV 3CL protease. nih.govnih.gov
Table 2: Application of Computational Methods in Pyridine Derivative Research
| Computational Method | Application Area | Predicted Properties / Outcomes | Reference |
|---|---|---|---|
| DFT (ωB97X-D) | Reaction Mechanism & Cytotoxicity | Tautomer stability, frontier orbital energies, CNS penetration | nih.gov |
| QSAR | Biological Activity Prediction | Antibacterial efficacy against C. trachomatis | jchemlett.com |
| Molecular Docking | Target Binding & Inhibition | Binding modes, antibacterial potential, viral protease inhibition | nih.govnih.gov |
| Parameterization | Catalyst/Ligand Design | Site- and enantioselectivity in catalytic reactions | figshare.com |
Exploration of New Mechanistic Biological Targets (non-clinical)
While this compound is a known intermediate for CGRP receptor antagonists, the inherent biological potential of the 2-aminopyridine scaffold itself is vast and underexplored. researchgate.netresearchgate.net Future non-clinical research will focus on screening this compound and its close analogues against a wide array of biological targets to identify novel activities.
Key research avenues include:
High-Throughput Screening (HTS): The core structure can be included in HTS campaigns to rapidly assess its activity against large panels of enzymes, receptors, and other protein targets. This unbiased approach can uncover unexpected biological functions.
Fragment-Based Lead Discovery (FBLD): As a relatively small molecule, the this compound scaffold can be used as a "fragment" in FBLD programs. These programs identify low-molecular-weight compounds that bind weakly to a biological target, which are then optimized into more potent leads.
Targeting Pathogen Enzymes: The 2-aminopyridine motif is a privileged structure in medicinal chemistry. Research has demonstrated that derivatives can possess significant antibacterial activity. nih.gov Future work will involve synthesizing libraries of related compounds and screening them against essential bacterial or viral enzymes, such as proteases or polymerases. For instance, a related N-(tert-butyl) acetamide (B32628) pyridine structure was identified as a potent, non-covalent inhibitor of the SARS-CoV 3CL protease. nih.gov
In Silico Screening: Computational methods will play a pivotal role in this exploration. Virtual screening of large compound libraries against the structures of known biological targets can prioritize molecules for experimental testing, saving time and resources. proquest.comnih.govmdpi.comnih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processing and automated platforms represents a major technological leap in chemical manufacturing. These technologies offer enhanced control, safety, and efficiency, making them ideal for the synthesis of valuable intermediates like this compound.
Continuous Flow Synthesis: Performing reactions in flow reactors offers numerous advantages over batch processing, including superior heat and mass transfer, improved safety when handling reactive intermediates, and the ability to scale production by simply running the system for longer. beilstein-journals.orgacs.org Studies on related pyridine syntheses have shown that transitioning to flow can dramatically reduce reaction times (e.g., from hours to minutes) and increase yields. vcu.edumdpi.com For example, a process to make a key pharmaceutical intermediate was reduced from a five-step batch process to a single continuous step in a flow reactor, boosting the yield from 58% to 92%. vcu.edu
Automated Synthesis Platforms: The integration of robotics and artificial intelligence is leading to the development of "self-driving laboratories" for chemical synthesis. chemrxiv.orgyoutube.com These platforms can autonomously perform multi-step syntheses, purifications, and analyses. imperial.ac.ukkit.edu By combining AI-driven route planning with robotic execution on modular flow systems, these platforms can accelerate the discovery and optimization of new molecules and reaction conditions with minimal human intervention. youtube.com
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Pyrazole Derivatives
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | 9 hours | 16 minutes |
| Yield | ~85% | ~85% |
| Key Advantage | Simpler initial setup | Drastic reduction in time, improved scalability & safety |
| Reference | Adapted from Sthalam et al. mdpi.com | Adapted from Sthalam et al. mdpi.com |
Potential for Functional Material Applications Beyond Traditional Chemical Catalysis
The electronic and structural properties of the aminopyridine core suggest that this compound and its derivatives have significant potential in the field of materials science, extending far beyond their role as simple synthetic intermediates.
Future research will likely explore:
Metal-Organic Frameworks (MOFs): Aminopyridine-functionalized ligands can be incorporated into MOFs—crystalline, porous materials made of metal nodes linked by organic molecules. acs.org The nitrogen atoms in the pyridine ring and the amino group can act as binding sites for metal ions or as functional centers within the pores. nih.gov Such functionalized MOFs have shown enhanced adsorption selectivity for gases like CO2 and acetylene, making them promising for gas separation and storage applications. researchgate.netnih.gov
Nonlinear Optical (NLO) Materials: Organic materials with high NLO activity are in demand for applications in telecommunications and optical data processing. Certain aminopyridine-metal complexes have been shown to exhibit NLO properties. researchgate.net Research into new coordination complexes incorporating the this compound ligand could lead to the development of novel NLO-active materials. researchgate.net
Q & A
Q. Key Considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Yield optimization requires inert atmospheres (N₂/Ar) and moisture-free conditions .
Advanced: How does the tert-butyl group influence the compound’s electronic and steric properties in catalytic applications?
Methodological Answer :
The tert-butyl group:
- Steric Hindrance : Reduces accessibility to the pyridine nitrogen, affecting coordination with metal catalysts (e.g., Pd or Cu in cross-coupling reactions) .
- Electronic Effects : The electron-donating nature of tert-butyl stabilizes adjacent charges, altering reaction kinetics in nucleophilic substitutions .
Q. Experimental Validation :
- Compare reaction rates with analogs (e.g., N-methyl-3-methylpyridin-2-amine) using kinetic studies (HPLC or GC monitoring) .
- Computational modeling (DFT) to map electron density distribution .
Basic: What analytical techniques are critical for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify pyridine ring protons (δ 6.5–8.5 ppm) and tert-butyl protons (δ 1.2–1.4 ppm) .
- ¹³C NMR : Confirm tert-butyl carbon (δ 28–30 ppm) and pyridine carbons (δ 120–150 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peak (m/z ≈ 178.2 for C₁₁H₁₈N₂) .
- X-ray Crystallography : Resolve steric configurations (if crystalline) .
Advanced: How can substituent effects be systematically studied to optimize biological activity?
Q. Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., N-cyclopentyl-3-methylpyridin-2-amine) and compare bioactivity .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases) .
- Experimental Validation :
- Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ measurements) .
Basic: What are common impurities encountered during synthesis, and how are they resolved?
Q. Methodological Answer :
- Major Impurities :
- Unreacted tert-butyl halide (detected via GC-MS).
- Di-alkylated byproducts (e.g., N,N-di-tert-butyl-3-methylpyridin-2-amine).
- Resolution Strategies :
Advanced: What computational tools predict the compound’s stability under varying pH conditions?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
